molecular formula C7H14N2O2 B13782729 2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI)

2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI)

Katalognummer: B13782729
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: ORPZZYZKWRXDCT-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) is a chiral compound that belongs to the class of amino acids. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an acetic acid group. The compound’s stereochemistry is specified by the (alphaS,2R) configuration, indicating the spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Acetic Acid Group: The acetic acid group can be introduced via carboxylation reactions.

    Amino Group Addition: The amino group can be added through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Piperidineaceticacid,alpha-amino-,(alphaR,2S)-(9CI): A stereoisomer with different spatial arrangement.

    2-Pyrrolidineaceticacid,alpha-amino-: A similar compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness can make it valuable for certain applications where stereochemistry plays a crucial role.

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

(2S)-2-amino-2-[(2R)-piperidin-2-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6+/m1/s1

InChI-Schlüssel

ORPZZYZKWRXDCT-RITPCOANSA-N

Isomerische SMILES

C1CCN[C@H](C1)[C@@H](C(=O)O)N

Kanonische SMILES

C1CCNC(C1)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.